Cas no 1806736-53-7 (Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate)

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of a trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable intermediate for bioactive compound synthesis. The nitro and hydroxy substituents offer reactive sites for further functionalization, enabling diverse chemical modifications. This compound’s structural features, including the ester moiety, contribute to its utility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for specialized synthetic pathways.
Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate structure
1806736-53-7 structure
Product name:Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate
CAS No:1806736-53-7
MF:C9H7F3N2O6
Molecular Weight:296.156893014908
CID:4830560

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate
    • インチ: 1S/C9H7F3N2O6/c1-19-7(16)2-4-5(20-9(10,11)12)3-6(15)13-8(4)14(17)18/h3H,2H2,1H3,(H,13,15)
    • InChIKey: BENBAHHHJBVKPA-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC(NC(=C1CC(=O)OC)[N+](=O)[O-])=O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 517
  • トポロジー分子極性表面積: 110
  • XLogP3: 0.5

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029097442-1g
Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate
1806736-53-7 97%
1g
$1,504.90 2022-03-31

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate 関連文献

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetateに関する追加情報

Comprehensive Overview of Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806736-53-7)

Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806736-53-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the pyridine derivative family, characterized by the presence of a hydroxy group, a nitro substituent, and a trifluoromethoxy moiety. These functional groups contribute to its reactivity and potential applications in drug discovery and material science.

In recent years, the demand for trifluoromethoxy-containing compounds has surged, driven by their enhanced metabolic stability and lipophilicity, which are critical in medicinal chemistry. Researchers are particularly interested in how the nitro group and ester functionality in this compound can be leveraged for further chemical modifications. The CAS No. 1806736-53-7 is often searched in conjunction with terms like "pyridine derivatives synthesis", "trifluoromethoxy applications", and "nitroheterocycles in drug design", reflecting its relevance in contemporary scientific inquiries.

The synthesis of Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate typically involves multi-step reactions, including nitration, esterification, and functional group interconversions. Its 6-hydroxy group offers a handle for further derivatization, making it a versatile intermediate. This aligns with the growing trend of custom synthesis and building blocks in organic chemistry, as evidenced by frequent searches for "high-value chemical intermediates" and "tailored pyridine scaffolds".

From an applications perspective, this compound's trifluoromethoxy group is noteworthy due to its electron-withdrawing properties, which can influence the pharmacokinetics of potential drug candidates. Discussions around "fluorine in medicinal chemistry" and "bioisosteres for drug optimization" often highlight such compounds. Additionally, the nitro group may serve as a precursor for reduced amine derivatives, a common strategy in prodrug development.

Environmental and regulatory considerations are also part of the discourse surrounding CAS No. 1806736-53-7. While the compound itself is not classified as hazardous, its synthesis and handling require adherence to standard laboratory safety protocols. Searches like "green chemistry approaches for nitro compounds" and "sustainable pyridine synthesis" reflect the industry's shift toward eco-friendly practices.

In summary, Methyl 6-hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-3-acetate represents a compelling case study in modern heterocyclic chemistry. Its structural complexity and functional diversity make it a valuable subject for researchers exploring novel chemical entities, structure-activity relationships, and molecular design principles. As the scientific community continues to investigate its potential, this compound is poised to remain a topic of interest in both academic and industrial settings.

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